molecular formula C20H23N3O3 B4756430 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4756430
M. Wt: 353.4 g/mol
InChI Key: OBLGBAVXENWOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidine ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

    Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Pyrrolidine-Containing Compounds: Molecules that include the pyrrolidine ring but differ in other structural aspects.

    Dimethoxyphenyl Derivatives: Compounds with the 2,4-dimethoxyphenyl group but different core structures.

Uniqueness

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLGBAVXENWOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.